(R)-Metoprolol-d7: A Technical Guide for Researchers
(R)-Metoprolol-d7: A Technical Guide for Researchers
(R)-Metoprolol-d7 is a deuterated, enantiomerically specific form of the beta-blocker metoprolol (B1676517). Its primary application in research and drug development is as an internal standard for the quantitative analysis of metoprolol in biological matrices, leveraging the precision of mass spectrometry-based assays. This guide provides an in-depth overview of its properties, primary use, and the methodologies where it is employed.
Introduction to Metoprolol and the Significance of Stereochemistry
Metoprolol is a selective β1-adrenergic receptor antagonist widely prescribed for cardiovascular diseases, including hypertension, angina pectoris, and heart failure.[1][2] It is a chiral compound, existing as two enantiomers: (S)-Metoprolol and (R)-Metoprolol. The pharmacological beta-blocking activity resides almost exclusively in the (S)-enantiomer, which is approximately 33 times more potent than the (R)-enantiomer.[3] Although commercially available as a racemic mixture, understanding the pharmacokinetics of individual enantiomers is crucial for comprehending the drug's overall disposition and clinical effects.[3][4]
(R)-Metoprolol-d7: Physicochemical Properties and Role as an Internal Standard
(R)-Metoprolol-d7 is a stable isotope-labeled analog of the (R)-enantiomer of metoprolol. The incorporation of seven deuterium (B1214612) atoms increases its molecular weight, allowing it to be distinguished from the unlabeled drug by a mass spectrometer.
| Property | Value |
| Chemical Formula | C₁₅H₁₈D₇NO₃ |
| Molecular Weight | 274.41 g/mol |
| CAS Number | 1292907-84-6 |
| Appearance | White solid |
| Primary Use | Internal Standard in quantitative bioanalysis |
Table 1: Physicochemical Properties of (R)-Metoprolol-d7.
In quantitative analytical methods, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), an internal standard (IS) is essential for accurate and precise measurement of the analyte of interest.[5] The ideal IS has physicochemical properties very similar to the analyte, including extraction recovery, chromatographic retention time, and ionization efficiency, but is mass-distinguishable.[5] (R)-Metoprolol-d7 serves as an excellent internal standard for metoprolol analysis because it co-elutes with metoprolol and behaves similarly during sample preparation and ionization, thus compensating for variations in these steps.[5][6] The use of the (R)-enantiomer as the labeled internal standard is suitable for the quantification of both enantiomers of metoprolol.
Experimental Protocol: Quantification of Metoprolol in Human Plasma using LC-MS/MS with (R)-Metoprolol-d7 as an Internal Standard
This section outlines a typical experimental protocol for the analysis of metoprolol in human plasma.
Sample Preparation (Liquid-Liquid Extraction)
-
Thaw frozen human plasma samples to room temperature.
-
Pipette 500 µL of plasma into a clean microcentrifuge tube.
-
Add 50 µL of the internal standard working solution ((R)-Metoprolol-d7) to each plasma sample (except for the blank).
-
Vortex the samples for 30 seconds.
-
Add 200 µL of a pre-treatment solution (e.g., 2% ammonia (B1221849) in water) and vortex again.[7]
-
Add 2.5 mL of an extraction solvent mixture (e.g., diethyl ether and dichloromethane (B109758) in a 70:30 ratio).[5]
-
Shake the tubes vigorously for 15 minutes.
-
Centrifuge the samples at 4000 rpm for 5 minutes to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer to a new tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase.
-
Inject an aliquot of the reconstituted sample into the LC-MS/MS system.
LC-MS/MS Instrumentation and Conditions
| Parameter | Condition |
| LC System | HPLC system (e.g., Shimadzu) |
| Column | C18 column (e.g., Phenomenex LUNA C8) |
| Mobile Phase | Acetonitrile, methanol, and 0.1% formic acid |
| Flow Rate | 0.6 mL/min |
| Injection Volume | 10 µL |
| MS System | Triple quadrupole mass spectrometer (e.g., Thermo) |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
Table 2: Typical LC-MS/MS parameters for Metoprolol analysis.
Mass Spectrometry Parameters
The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode to ensure high selectivity and sensitivity. The precursor and product ions for metoprolol and (R)-Metoprolol-d7 are monitored.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Metoprolol | 268.1 | 116.2 |
| (R)-Metoprolol-d7 | 275.1 | 123.2 |
Table 3: Exemplary MRM transitions for Metoprolol and (R)-Metoprolol-d7. (Note: Specific m/z values may vary slightly depending on the instrument and adduct ion formed).
Signaling Pathway and Experimental Workflow
Metoprolol's Mechanism of Action: β1-Adrenergic Receptor Signaling Pathway
Metoprolol exerts its therapeutic effect by blocking the β1-adrenergic receptor, which is predominantly found in cardiac tissue.[8] This receptor is a G-protein-coupled receptor (GPCR) that, upon stimulation by catecholamines like norepinephrine, activates a downstream signaling cascade. The blockage of this pathway by metoprolol leads to a decrease in heart rate, cardiac contractility, and blood pressure.[2]
Caption: Simplified β1-Adrenergic Receptor Signaling Pathway and the inhibitory action of (S)-Metoprolol.
Experimental Workflow for Bioanalysis
The following diagram illustrates the typical workflow for quantifying metoprolol in a biological sample using (R)-Metoprolol-d7 as an internal standard.
Caption: General workflow for the quantitative analysis of Metoprolol in plasma using an internal standard.
Conclusion
(R)-Metoprolol-d7 is an indispensable tool for researchers and drug development professionals involved in the study of metoprolol. Its use as an internal standard in LC-MS/MS methods ensures the generation of high-quality, reliable data for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring. The detailed methodologies and understanding of the underlying pharmacology provided in this guide serve as a valuable resource for the scientific community.
References
- 1. Metoprolol: MedlinePlus Drug Information [medlineplus.gov]
- 2. Metoprolol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Physiologically Based Pharmacokinetic Modeling of Metoprolol Enantiomers and α-Hydroxymetoprolol to Describe CYP2D6 Drug-Gene Interactions | MDPI [mdpi.com]
- 4. Aging and the pharmacokinetics and metabolism of metoprolol enantiomers in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. japsonline.com [japsonline.com]
- 6. researchgate.net [researchgate.net]
- 7. japsonline.com [japsonline.com]
- 8. Beta 1 Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
